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1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol

Catalog No.
S15853922
CAS No.
M.F
C9H8F4O
M. Wt
208.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol

Product Name

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H8F4O

Molecular Weight

208.15 g/mol

InChI

InChI=1S/C9H8F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3

InChI Key

CNVONMFKJTVJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)O

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring. Its molecular formula is C9H8F4OC_9H_8F_4O, and it has a molecular weight of 208.15 g/mol. The compound features a hydroxyl (-OH) group attached to an ethyl chain, which contributes to its reactivity and potential biological activity. The unique arrangement of fluorine substituents enhances its chemical properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

  • Oxidation: The alcohol group can be oxidized to form an aldehyde or a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
  • Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups .

The biological activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol is primarily influenced by its structural characteristics. Compounds with similar structures have been shown to interact with various receptors and enzymes, impacting their biological functions. Specifically, this compound may affect oxidative stress responses by interacting with enzymes such as superoxide dismutase and catalase. These interactions are driven by hydrogen bonding and hydrophobic forces, which stabilize enzyme-substrate complexes and modulate enzymatic activity .

The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol typically involves:

  • Reduction of Aldehyde: A common method is the reduction of 2-fluoro-5-(trifluoromethyl)benzaldehyde using sodium borohydride in methanol or ethanol.
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    # Example reaction2-fluoro-5-(trifluoromethyl)benzaldehyde + NaBH4 → 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using palladium on carbon under hydrogen gas pressure is employed for efficient production with high yield .

1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Its unique properties make it suitable for developing new pesticides or herbicides.
  • Material Science: The compound's fluorinated nature can enhance material properties, making it useful in polymer chemistry .

Studies on the interactions of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol with biological targets indicate that it may influence enzyme activities related to oxidative stress. Its interactions are characterized by specific binding affinities that vary based on environmental conditions such as pH and temperature. Understanding these interactions helps in predicting its behavior in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanolStructureDifferent fluorine positioning affects reactivity.
(5-Fluoro-2-methoxyphenyl)methanolStructureContains a methoxy group instead of trifluoromethyl.
[5-Fluoro-2-(trifluoromethyl)phenyl]acetic acidStructureFeatures an acetic acid functional group, altering its acidity and reactivity.

Uniqueness

The uniqueness of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanol lies in the specific arrangement of its fluorine substituents and the presence of the hydroxyl group. This configuration imparts distinct chemical properties such as increased stability and enhanced reactivity compared to similar compounds. Additionally, the presence of the ethanol moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

208.05112752 g/mol

Monoisotopic Mass

208.05112752 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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